N-cyclopentyl-1-benzofuran-2-carboxamide
Description
Contextualization within Benzofuran (B130515) Chemistry and Heterocyclic Compounds
N-cyclopentyl-1-benzofuran-2-carboxamide belongs to the broad class of heterocyclic compounds, which are organic molecules containing a ring structure with at least one atom other than carbon. nih.gov More specifically, it is a derivative of benzofuran, an aromatic organic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. The benzofuran nucleus is a common motif in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities. nih.gov
The structure of this compound is characterized by the attachment of a cyclopentyl carboxamide group at the 2-position of the benzofuran ring. This specific arrangement of atoms and functional groups is what defines its chemical properties and potential biological interactions. The amide linkage, in particular, is a key feature in many pharmaceutical compounds due to its ability to form hydrogen bonds and its relative stability.
Significance of the Benzofuran Scaffold in Contemporary Medicinal Chemistry
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The versatility of the benzofuran ring system allows for the synthesis of a diverse library of derivatives with a wide spectrum of pharmacological activities. nih.gov
Over the years, research has demonstrated that compounds containing the benzofuran moiety possess a remarkable array of biological properties. These include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and antimalarial activities. nih.govnih.govresearchgate.net The ability to modify the benzofuran core at various positions allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules to enhance their therapeutic potential.
Table 1: Reported Biological Activities of Benzofuran Derivatives
| Biological Activity | Description |
| Antimicrobial | Inhibition of the growth of bacteria and fungi. |
| Anti-inflammatory | Reduction of inflammation. |
| Anticancer | Inhibition of the proliferation of cancer cells. |
| Antimalarial | Activity against the parasites that cause malaria. |
| Neuroprotective | Protection of nerve cells against damage, degeneration, or impairment of function. |
This table represents a summary of activities observed for the broader class of benzofuran derivatives.
Overview of this compound as a Subject of Chemical and Biological Investigation
While extensive research has been conducted on the broader family of benzofuran-2-carboxamides, specific, in-depth academic studies focusing solely on this compound are limited in the public domain. The compound is often included in larger libraries of molecules synthesized for screening purposes in drug discovery programs. nih.gov
The investigation of this compound is largely driven by the established biological significance of its constituent parts. The benzofuran-2-carboxamide (B1298429) core is a known pharmacophore, and the cyclopentyl group can influence the compound's lipophilicity and binding affinity to target proteins. Therefore, this specific molecule represents a logical step in the systematic exploration of the chemical space around the benzofuran scaffold.
Modern synthetic methodologies, such as those involving palladium-catalyzed cross-coupling reactions, have made the synthesis of a wide array of benzofuran-2-carboxamide derivatives, including the N-cyclopentyl variant, more accessible for researchers. nih.gov These synthetic advancements pave the way for further biological evaluation of this and related compounds.
The primary interest in this compound within academic and industrial research lies in its potential to exhibit novel or enhanced biological activities. As a distinct chemical entity, its specific interactions with biological systems are of interest to uncover new therapeutic leads.
Properties
IUPAC Name |
N-cyclopentyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(15-11-6-2-3-7-11)13-9-10-5-1-4-8-12(10)17-13/h1,4-5,8-9,11H,2-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUNOLYECKILPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N Cyclopentyl 1 Benzofuran 2 Carboxamide and Its Analogues
Precursor Chemistry: Synthesis of Benzofuran-2-carboxylic Acid Derivatives
The synthesis of the core benzofuran (B130515) structure is a critical first step. Benzofuran-2-carboxylic acids serve as key building blocks for the subsequent derivatization into complex carboxamides. nih.govchemrxiv.org These precursors can be synthesized through various established methods.
One prominent method is the Perkin rearrangement, which produces benzofuran-2-carboxylic acids from 3-halocoumarins in the presence of a base like sodium hydroxide. nih.gov This rearrangement can be significantly accelerated using microwave-assisted conditions, reducing reaction times from hours to minutes while achieving high yields. nih.gov Other synthetic routes to the benzofuran-2-carboxylic acid scaffold include:
Acid-catalyzed cyclizations. nih.gov
Carbonylative cyclizations via Sonogashira reactions. nih.gov
Heck-type cyclizations. nih.gov
A facile one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes. beilstein-journals.org
For many applications, the commercially available benzofuran-2-carboxylic acid provides a simple and direct starting point for the synthesis of N-cyclopentyl-1-benzofuran-2-carboxamide and its analogues. nih.govchemrxiv.org
Amide Bond Formation and Transamidation Chemistry in Benzofuran-2-carboxamide (B1298429) Synthesis
Following the successful C3-arylation of the benzofuran scaffold, the final step involves the formation of the desired carboxamide. This is achieved through a transamidation procedure that replaces the 8-AQ directing group with a diverse range of primary and secondary amines, including cyclopentylamine. nih.govnih.gov
The combination of C-H arylation and transamidation chemistry provides a short, robust, and highly modular route to a wide array of benzofuran-2-carboxamides. nih.govmdpi.comnih.gov The three-step sequence (8-AQ installation, C-H arylation, and transamidation) allows for diversification at two key points: the C3 position of the benzofuran ring via the choice of aryl iodide, and the amide nitrogen via the choice of amine in the final step. mdpi.com This modularity makes the strategy highly attractive for generating diverse collections of benzofuran derivatives for screening campaigns. nih.govnih.govdiva-portal.org
A highly efficient one-pot, two-step transamidation procedure enables the cleavage of the directing group and diversification in a single synthetic operation. nih.govnih.gov
Boc Activation : The C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide is first treated with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This step forms a reactive N-acyl-Boc-carbamate intermediate. nih.govchemrxiv.org The reaction is typically run in acetonitrile (MeCN) at 60 °C. nih.gov
Aminolysis : After the activation step, the solvent is removed, and the crude N-acyl-Boc-carbamate intermediate is dissolved in a solvent like toluene. nih.gov A primary or secondary amine (1.5 equivalents) is then added. nih.gov The subsequent aminolysis proceeds efficiently at mild temperatures (e.g., 60 °C) without the need for any additional catalyst or additive, yielding the final benzofuran-2-carboxamide product. nih.govchemrxiv.org
This one-pot protocol has been successfully applied to a variety of C3-arylated benzofuran substrates and a wide range of primary and secondary amines, consistently providing good to excellent yields. nih.gov
| Product | Amine | Time (h) | Yield (%) |
| 3a | Cyclopentylamine | 0.5 | 92 |
| 3b | Benzylamine | 0.5 | 93 |
| 3c | 4-Methoxybenzylamine | 0.5 | 95 |
| 3d | n-Butylamine | 0.5 | 93 |
| 3e | Pyrrolidine | 0.5 | 86 |
| 3f | Morpholine | 6.0 | 85 |
Table 3: Scope of the one-pot, two-step transamidation procedure with various amines. Data sourced from Oschmann et al. nih.gov
Stereoselective Synthesis of Enantiopure Benzofuran-2-carboxamide Analogues
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of enantiopure benzofuran-2-carboxamide analogues is of considerable interest. While a direct asymmetric synthesis of this compound has not been extensively detailed in the reviewed literature, the resolution of racemic mixtures presents a viable pathway to obtaining enantiomerically pure compounds.
One notable approach involves the separation of enantiomers through diastereomeric salt formation using a chiral resolving agent. For instance, in the synthesis of related antimalarial compounds, racemic Pictet–Spengler adducts of tryptamine and benzaldehydes, which are subsequently acylated to form benzofuran-2-carboxamides, have been successfully resolved. nih.gov This method typically involves treating the racemic mixture with a chiral acid, such as N-acetyl-d-leucine or N-acetyl-l-leucine, to form diastereomeric salts. nih.gov These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent liberation of the chiral amine from the separated salts yields the individual enantiomers of the desired benzofuran-2-carboxamide analogue. nih.gov This classical resolution technique, while effective, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
The table below summarizes the resolution of a series of tetrahydro-β-carboline benzofuran-2-carboxamides, demonstrating the utility of this method for obtaining enantiopure products.
While direct asymmetric catalysis for the synthesis of this compound is not prominently documented, organocatalytic and metal-catalyzed asymmetric reactions are well-established for creating chiral benzofuran scaffolds. nih.govrug.nl Future research may focus on adapting these methodologies to achieve the enantioselective synthesis of the target carboxamides directly.
Synthesis of Structurally Related Benzofuran Scaffolds for Comparative Studies
To explore structure-activity relationships (SAR) and identify analogues with improved properties, the synthesis of a diverse range of structurally related benzofuran scaffolds is crucial. A highly modular and efficient strategy for the synthesis of C3-substituted benzofuran-2-carboxamide derivatives has been developed, which relies on a combination of 8-aminoquinoline (8-AQ) directed C–H arylation followed by a transamidation protocol. nih.govchemrxiv.org
This synthetic route commences with the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline to form an 8-AQ amide. This amide then serves as a substrate for a palladium-catalyzed C–H arylation at the C3 position of the benzofuran ring. nih.gov A variety of aryl and heteroaryl substituents can be introduced at this position using different aryl iodides. nih.gov The reaction is typically catalyzed by palladium acetate in the presence of silver acetate and sodium acetate. nih.gov
Following the C–H arylation, the 8-aminoquinoline directing group can be cleaved and replaced with a range of primary and secondary amines via a two-step, one-pot transamidation procedure. nih.gov This involves the activation of the 8-AQ amide with di-tert-butyl dicarbonate (Boc₂O) and 4-(dimethylamino)pyridine (DMAP) to form an intermediate N-acyl-Boc-carbamate. chemrxiv.org This activated intermediate readily undergoes aminolysis with various amine nucleophiles to yield the desired benzofuran-2-carboxamide derivatives. chemrxiv.org
The scope of this methodology is demonstrated by the successful synthesis of a variety of C3-arylated benzofuran-2-carboxamides with different amine substituents. The yields for both the C-H arylation and the subsequent transamidation steps are generally good to excellent. nih.gov
Table 2: Synthesis of C3-Arylated Benzofuran-2-carboxamides via C-H Arylation and Transamidation
| Aryl Iodide | C-H Arylation Product | Yield (%) | Amine Nucleophile | Final Product | Transamidation Yield (%) |
|---|---|---|---|---|---|
| 4-Iodoanisole | 2a | 86 | Cyclopentylamine | 3a | 85 |
| 5-Iodo-m-xylene | 2b | 76 | Benzylamine | 3b | 92 |
| 4-Iodotoluene | 2c | 88 | Morpholine | 3c | 88 |
| 1-Iodo-4-(trifluoromethyl)benzene | 2d | 55 | Piperidine (B6355638) | 3d | 95 |
This modular approach allows for the rapid generation of a library of benzofuran-2-carboxamide analogues with diverse substitution patterns at both the C3 position and the amide nitrogen. This is invaluable for systematic SAR studies to identify key structural features that influence the biological activity of this class of compounds.
Molecular Mechanisms of Action and Target Engagement Studies
Elucidation of Specific Molecular Targets of N-cyclopentyl-1-benzofuran-2-carboxamide
While specific studies focusing solely on the N-cyclopentyl derivative are limited, research on the broader class of benzofuran-2-carboxamides has identified several key molecular targets. These compounds have shown notable neuroprotective effects, suggesting targets within the central nervous system. For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were found to protect primary cultured rat cortical cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity. nih.govnih.gov This points towards the NMDA receptor or downstream signaling pathways as potential molecular targets.
Further research has implicated other significant targets. Certain benzofuran-2-carboxamide (B1298429) derivatives have been identified as modulators of the CCL20/CCR6 axis, which is involved in inflammatory responses and cancer progression. Others have been shown to modulate the aggregation of Amyloid Beta (Aβ42) peptide, a key event in Alzheimer's disease. nih.govresearchgate.net Additionally, some analogues act as inhibitors of the mTOR signaling pathway, a central regulator of cell growth and proliferation. nih.gov
Interaction Profiles with Biological Systems
The interaction of benzofuran-2-carboxamide derivatives with biological systems is diverse, leading to a range of pharmacological activities. A primary area of investigation has been their neuroprotective and antioxidant properties. nih.govnih.gov
In studies using primary cultured rat cortical neuronal cells, several 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated significant protection against NMDA-induced excitotoxic neuronal damage. nih.govresearchgate.net Excitotoxicity, a process of neuronal damage or death caused by excessive stimulation by neurotransmitters like glutamate, is a key factor in neurodegenerative diseases. The ability of these compounds to mitigate this process underscores their potential therapeutic relevance.
The antioxidant activity of these compounds is another critical aspect of their biological interaction profile. They have been shown to attenuate the generation of reactive oxygen species (ROS) induced by NMDA. nih.gov One derivative, in particular, demonstrated potent inhibition of NMDA-induced ROS generation and was also found to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. nih.govresearchgate.net
| Compound Derivative | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Neuroprotection against NMDA-induced excitotoxicity | Nine derivatives showed substantial protective activity, with cell viability of 75% or more at 100 μM. | nih.govresearchgate.net |
| Compound 1f (with -CH3 substitution at R2) | Anti-excitotoxic effects | Exhibited the most potent and efficacious neuroprotective action, comparable to memantine at 30 μM. | nih.govresearchgate.net |
| Compound 1j (with -OH substitution at R3) | ROS Scavenging and Antioxidant Activity | Showed the most potent inhibition of NMDA-induced ROS generation and scavenged DPPH radicals. | nih.govresearchgate.net |
Investigation of Metabolic Pathway Modulation by Benzofuran-2-carboxamide Analogues
The influence of benzofuran-2-carboxamide analogues extends to the modulation of fundamental metabolic pathways, particularly those related to cellular stress responses.
Disruption of the Tricarboxylic Acid Cycle and Induction of Oxidative Stress
While many benzofuran (B130515) derivatives exhibit antioxidant properties by scavenging ROS, some can paradoxically induce oxidative stress, which may lead to cell death. nih.govresearchgate.net This dual role suggests a complex interaction with cellular metabolic processes. Oxidative stress can perturb the structure and function of key biomolecules like proteins, lipids, and nucleic acids. nih.gov It can also impact mitochondrial function, which is central to the tricarboxylic acid (TCA) cycle. Although direct evidence linking this compound to the disruption of the TCA cycle is not extensively documented in the available literature, the induction of oxidative stress is intrinsically linked to mitochondrial dysfunction and, by extension, to the efficiency of the TCA cycle. For instance, some benzofuran-2-one derivatives have been shown to reduce intracellular ROS levels in cellular models of neurodegeneration, highlighting the structure-dependent nature of this effect. mdpi.com
Enzyme Inhibition Assays and Target Specificity Profiling
Enzyme inhibition assays have been crucial in defining the target specificity of benzofuran-2-carboxamide derivatives, revealing their potential to interact with specific enzyme families.
Inhibition of Cysteine Proteases (e.g., Falcipains)
Benzofuran-2-carboxamide derivatives have been identified as inhibitors of cysteine proteases, a class of enzymes with critical roles in various physiological and pathological processes. A notable target within this family is falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum. nih.gov This enzyme is essential for the parasite's life cycle, as it is involved in the degradation of hemoglobin. nih.govfrontiersin.org
Studies have profiled various inhibitors against falcipain-2 (FP-2) and its homologue falcipain-3 (FP-3). nih.gov While specific data for this compound is not detailed, related benzofuran-2-carboxamide structures have been assessed. The inhibition of these essential parasite enzymes presents a promising strategy for the development of new antimalarial drugs. nih.gov
| Enzyme Target | Inhibitor Class | Significance | Reference |
|---|---|---|---|
| Falcipain-2 (FP-2) | Benzofuran-2-carboxamide derivatives | Inhibition of this essential P. falciparum enzyme is a key antimalarial strategy. | nih.gov |
| Falcipain-3 (FP-3) | Benzofuran-2-carboxamide derivatives | Dual inhibition of FP-2 and FP-3 is considered an effective therapeutic approach. | frontiersin.orgnih.gov |
Modulation of Thyroid Hormone Receptors by Benzofuran Derivatives
Certain benzofuran derivatives have been shown to interact with thyroid hormone receptors. nih.gov This interaction is exemplified by the clinically used anti-arrhythmic drug amiodarone, a benzofuran derivative that is structurally similar to thyroid hormones. researchgate.net This structural mimicry allows it to interfere with thyroid hormone metabolism and action.
Amiodarone and its primary metabolite, desethylamiodarone, can affect thyroid function, leading to either hypothyroidism or thyrotoxicosis. nih.gov The mechanism is complex, involving the intrinsic effects of the drug and its high iodine content. researchgate.net The ability of the benzofuran scaffold to serve as a template for molecules that bind to thyroid hormone receptors highlights a significant area of target engagement for this class of compounds. nih.govgoogle.com This has led to the exploration of benzofuran derivatives as potential selective modulators of thyroid hormone receptor action. nih.gov
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Structure Activity Relationship Sar Investigations of N Cyclopentyl 1 Benzofuran 2 Carboxamide Analogues
Identification of Key Pharmacophoric Elements within the N-cyclopentyl-1-benzofuran-2-carboxamide Scaffold
Investigations into analogues of this compound have revealed several key pharmacophoric elements essential for biological activity. The core structure, consisting of the benzofuran (B130515) ring system linked to a substituent via a carboxamide group, is a recurring motif in compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and antimalarial activities. rsc.orgnih.gov
A critical element for the antimalarial activity of this class of compounds is the benzofuran-2-yl amide portion. nih.gov Studies on related N2-acyl tetrahydro-β-carboline analogues demonstrated that the presence of the benzofuran-2-yl amide is essential for potent in vitro efficacy against P. falciparum. nih.gov Furthermore, isosteric replacements of the benzofuran moiety with indole (B1671886), benzimidazole, or benzoxazole (B165842) resulted in a significant decrease in activity, highlighting the preference for the benzofuran scaffold. nih.gov This suggests that the specific arrangement of the fused benzene (B151609) and furan (B31954) rings, along with the carboxamide linker, forms an indispensable pharmacophore for interaction with biological targets.
Impact of Structural Modifications on Biological Activity and Potency
Modifications to the benzofuran core have a profound impact on the biological activity of this compound analogues. The C3 position of the benzofuran ring, in particular, has been a target for synthetic modification to create structural diversity. mdpi.com Palladium-catalyzed C–H arylation techniques have enabled the installation of a wide range of aryl and heteroaryl substituents at this position, leading to the generation of diverse chemical libraries for screening. mdpi.com
In the context of antimalarial activity, substitutions on the benzene portion of the benzofuran ring are also crucial. For instance, a 5-substituted benzofuran-2-yl amide moiety is considered preferential for activity. nih.gov Specifically, analogues bearing a 5-bromo or 5-chloro substituent on the benzofuran ring have demonstrated significant potency. nih.gov For other biological activities, such as antimicrobial effects, the substitution pattern on the benzofuran ring can be more critical than modifications on other parts of the molecule. rsc.org For example, research indicates that the hydroxyl group at the C-6 position is essential for antibacterial activity, while functional groups at the C-3 position can determine antibacterial selectivity. rsc.org
The substituent attached to the nitrogen atom of the carboxamide linker plays a significant role in modulating the potency and selectivity of these compounds. While direct SAR data for the N-cyclopentyl group is not extensively detailed in the provided sources, the impact of varying this moiety with other alkyl and aryl groups provides valuable insight.
In the development of anticancer agents, the presence of an N-phenethyl carboxamide was found to significantly enhance antiproliferative activity. nih.gov This activity could be further improved by substitutions on the N-phenethyl ring itself. nih.gov Similarly, the introduction of bulkier amine-containing groups, such as 4-piperidino-piperidine, has been shown to enhance cytotoxicity in certain benzofuran derivatives. researchgate.net In another context, N-phenyl and N-(3-(piperidin-1-yl)propyl) substituents on the benzofuran-2-carboxamide (B1298429) scaffold have yielded ligands with high affinity for sigma-1 receptors. nih.gov
In a study on coumarin (B35378) carbamate (B1207046) derivatives, a related class of compounds, SAR analysis showed that the presence of a cyclopentyl or cyclohexyl group at a similar position increased antioxidant potential compared to a cycloheptyl group, suggesting that the size and conformation of the cycloalkyl ring are important for activity. mdpi.com This indicates that the N-cyclopentyl group in this compound likely confers a specific spatial and lipophilic character that is critical for its biological interactions.
The table below illustrates the effect of varying the N-substituent on the biological activity of benzofuran-2-carboxamide analogues in different therapeutic areas.
| N-Substituent Moiety | Target/Activity | Observation |
| N-phenethyl | Anticancer (Antiproliferative) | Significantly enhances activity. nih.gov |
| N-phenyl and N-(3-(piperidin-1-yl)propyl) | Sigma-1 Receptor Ligands | Results in high-affinity ligands. nih.gov |
| N-(substituted phenyl) | Neuroprotection | Substitutions on the phenyl ring are critical for anti-excitotoxic effects. nih.govresearchgate.net |
| N-acyl tetrahydro-β-carboline | Antimalarial | Complex moiety that, when combined with the benzofuran-2-carboxamide, yields potent activity. nih.gov |
The carboxamide functional group (-CONH-) is a cornerstone of the this compound scaffold, acting as a critical linker and participating in key molecular interactions. Its presence is often deemed essential for biological activity. In studies of antimalarial analogues, the benzofuran-2-yl amide was found to be indispensable for good activity. nih.gov Similarly, in the evaluation of benzofuran analogues for anticancer properties, SAR results have indicated that the CONH group is necessary for activity. nih.gov The amide group's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to form strong and specific interactions with biological targets like enzymes and receptors, anchoring the molecule in the binding site.
Stereochemical Influences on Structure-Activity Relationships
Stereochemistry can play a decisive role in the biological activity of chiral analogues of this compound. When a chiral center is present, the two enantiomers (mirror-image isomers) can exhibit significantly different potencies and selectivities.
This was clearly demonstrated in a series of antimalarial benzofuran-2-carboxamides based on a tetrahydro-β-carboline scaffold. nih.gov The racemic mixture of a lead compound, (±)-3b, was separated into its individual enantiomers. Subsequent testing revealed the pharmacological superiority of the (R)-enantiomer, which was significantly more potent than the (S)-enantiomer against P. falciparum. nih.gov This enantiomeric differentiation underscores that the three-dimensional arrangement of the molecule is critical for its interaction with the biological target, with one enantiomer fitting into the binding site much more effectively than the other.
The following table presents the in vitro antimalarial activity of the racemic mixture and the pure enantiomers of a key benzofuran-2-carboxamide analogue.
Table 1: Enantiomeric Activity Against P. falciparum (Dd2 strain)
| Compound | R Group | Enantiomer | EC₅₀ (nM) |
|---|---|---|---|
| (±)-3b | 5-bromobenzofuran-2-yl | Racemate | < 300 |
| (R)-3b | 5-bromobenzofuran-2-yl | (R) | 16 |
| (S)-3b | 5-bromobenzofuran-2-yl | (S) | 1,000-5,000 |
(Data sourced from Carlier et al., 2022) nih.gov
Isosteric Replacements of the Benzofuran Moiety and their Pharmacological Consequences
The benzofuran ring is a crucial pharmacophore in many biologically active compounds. Its isosteric replacement—the substitution of the furan's oxygen atom or the entire benzofuran scaffold with other groups possessing similar physicochemical properties—is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic profiles. The benzofuran scaffold is considered a bioisostere of benzothiophene (B83047) and benzimidazole, allowing for rational modifications to explore the chemical space for desired biological activities. researchgate.net
Isosteric replacement can significantly alter the electronic and hydrophobic properties of the molecule, thereby influencing its interaction with biological targets. For instance, replacing the oxygen atom in the benzofuran ring with sulfur to form a benzothiophene can modify the hydrogen-bonding capacity and dipole moment of the scaffold. Such modifications have been explored in the development of various therapeutic agents. researchgate.net In one study focused on developing mammalian target of rapamycin (B549165) complex 1 (mTORC1) protein complex inhibitors, various isosteric replacements were performed on a lead compound, demonstrating the utility of this approach in optimizing biological activity. nih.gov
The pharmacological consequences of these replacements are highly dependent on the specific biological target. For example, in the context of cannabinoid receptor (CB1) modulators, where many benzofuran-2-carboxamides show activity, the oxygen atom of the benzofuran ring may act as a critical hydrogen bond acceptor. nih.gov Replacing it could lead to a significant loss of affinity or a switch in functional activity (e.g., from agonist to antagonist). Conversely, for other targets, the replacement might enhance binding by improving hydrophobic interactions or by allowing for new, favorable contacts within the binding pocket. nih.gov SAR analysis has shown that substitutions at the C-2 position of the benzofuran ring, where the carboxamide group is attached, are often crucial for cytotoxic activity. researchgate.net Therefore, replacing the entire benzofuran core must be done in a way that preserves the critical orientation of this side chain.
Comparative SAR Studies with Related Heterocyclic Carboxamide Derivatives
The structure-activity relationships of this compound and its analogues are often understood by comparing them to other heterocyclic carboxamide scaffolds targeting similar biological endpoints. These comparisons help elucidate the specific contributions of the core heterocyclic system to receptor affinity, selectivity, and functional activity.
Thiazole (B1198619) carboxamides represent another important class of biologically active compounds, with activities ranging from anticancer to anti-inflammatory effects. nih.govresearchgate.net When comparing their SAR with benzofuran-2-carboxamides, several key differences and similarities emerge.
In a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives evaluated for anticancer activity, the nature and position of substituents on both the phenyl ring at position 2 and the amide nitrogen were found to be critical. mdpi.com For instance, a 2-chlorophenyl group on the thiazole ring combined with a 4-chloro-2-methylphenyl amido substituent resulted in the highest activity against certain cancer cell lines. mdpi.com This highlights the importance of specific halogenation patterns, a feature also observed in some benzofuran series where halogen substituents can enhance cytotoxic properties. nih.gov
In another study on thiazole carboxamide derivatives as COX inhibitors, the introduction of a methyl group at the thiazole ring positively influenced the molecule's conformation, improving its fit and potency. nih.gov The substitution on the N-phenyl ring also played a significant role, with a bulky trimethoxy group being unable to bind effectively with the COX-1 enzyme, thereby conferring some selectivity for COX-2. nih.gov This contrasts with the relatively planar benzofuran system and suggests that the three-dimensional shape of the thiazole core can be exploited to achieve different selectivity profiles.
Table 1: SAR Insights from Thiazole Carboxamide Analogues
| Scaffold | Key SAR Finding | Biological Activity | Reference |
|---|---|---|---|
| 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide | Substituents on the N-phenyl amide and the 2-phenyl ring are critical for activity. A 4-chloro-2-methylphenyl amido group and a 2-chlorophenyl group showed the highest activity. | Anticancer | mdpi.com |
| 2-(trimethoxyphenyl)thiazole derivatives | A bulky trimethoxy group on the N-phenyl ring could not bind effectively to the COX-1 enzyme, leading to selectivity for COX-2. | COX Inhibition | nih.gov |
| 2-(3-methoxyphenyl)-4-methyl-thiazole-5-carboxamide | Introduction of a methyl group on the thiazole ring improved the geometrical conformation and potency against COX enzymes. | COX Inhibition | nih.gov |
Indole-2-carboxamides are structurally very similar to benzofuran-2-carboxamides, with the furan oxygen being replaced by a nitrogen atom. This seemingly small change can have profound effects on the molecule's properties, such as its ability to act as a hydrogen bond donor. This class has been extensively studied, particularly as allosteric modulators of the CB1 receptor. nih.gov
SAR studies on 1H-indole-2-carboxamide derivatives revealed that potency at the CB1 receptor was enhanced by specific substitutions. nih.gov Key findings include:
A diethylamino or piperidinyl group at the 4-position of the N-phenyl ring is preferred for CB1 activity. nih.gov
A chloro or fluoro group at the C5 position of the indole ring enhances potency. nih.gov
Short alkyl groups at the C3 position of the indole ring are favorable. nih.gov
The carboxamide functionality is essential for activity. nih.gov
These findings provide a direct comparison to the SAR of benzofuran analogues. While both scaffolds feature an amide linkage crucial for activity, the indole's NH group offers an additional point for interaction or substitution, which is absent in the benzofuran core.
Indolyl aryl sulfones represent a different chemical class, replacing the carboxamide linker with a sulfone group. Triaryl bis-sulfones have been identified as potent and selective nanomolar inhibitors of the CB2 receptor. nih.gov The SAR for this class is distinct, focusing on the substitution patterns on the three aromatic rings and the nature of the linking groups. capes.gov.br The replacement of the carboxamide linker with a sulfone group fundamentally alters the geometry and electronic nature of the molecule, leading to a different pharmacological profile, often with high selectivity for the CB2 over the CB1 receptor. nih.gov
Table 2: Comparative SAR of Indole-based Analogues
| Scaffold | Key SAR Finding | Primary Target | Reference |
|---|---|---|---|
| 1H-Indole-2-carboxamide | Substitutions at C3 and C5 of the indole ring, and on the N-phenyl ring, are critical for activity. The carboxamide linker is essential. | CB1 Allosteric Modulators | nih.gov |
| Indole-2-carboxamide | Methylation of the indole nitrogen can significantly increase activity in some assays (e.g., LDL peroxidation inhibition). | Antioxidant | acs.org |
| Triaryl bis-sulfones | Variation of substitution patterns on the aromatic rings and the linking groups led to sub-nanomolar, selective CB2 inhibitors. | CB2 Receptor | capes.gov.br |
More rigid and complex polycyclic scaffolds have also been investigated as cannabinoid receptor ligands, offering a different structural approach compared to the more flexible benzofuran and indole derivatives. The development of ligands based on spirocyclic scaffolds, for example, can lead to enhanced selectivity and potency by locking the molecule into a specific, biologically active conformation.
In the development of selective CB2 ligands, modifications of a core structure led to the replacement of an aryl ring with a piperidine (B6355638) ring, which was further evolved into a spirocyclopropyl piperidine scaffold. researchgate.net This structural evolution resulted in a new, potent, and highly selective CB2 ligand. researchgate.net Such rigid structures reduce the entropic penalty upon binding to the receptor and can offer improved metabolic stability. The SAR for these complex scaffolds often involves subtle changes in the spiro-linkage or substitutions on the accessible parts of the polycyclic system, which can have a dramatic impact on receptor affinity and selectivity. These studies underscore the value of exploring conformationally constrained scaffolds as an alternative to more traditional, relatively planar heterocyclic systems like benzofuran.
Computational Chemistry and Molecular Modeling Approaches in Benzofuran 2 Carboxamide Research
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For benzofuran (B130515) derivatives, these methods elucidate the relationship between molecular structure and electronic characteristics, which are crucial determinants of chemical reactivity and biological function.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For compounds related to the benzofuran class, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to predict geometric parameters. researchgate.netresearcher.liferesearchgate.net
In a study on 1-benzofuran-2-carboxylic acid, a closely related precursor, DFT calculations were used to determine optimized bond lengths and angles. researchgate.net The results from such calculations are typically in good agreement with experimental data obtained from X-ray crystallography, confirming the accuracy of the theoretical approach. researchgate.net This optimization process is a critical first step, as the calculated low-energy conformation provides the foundation for subsequent analyses, including electronic property calculations and molecular docking studies. researcher.life For instance, the planarity of the benzofuran ring system and the orientation of the carboxamide side chain are key structural features determined through DFT optimization. researchgate.net
Table 1: Representative Geometric Parameters from DFT Calculations for Benzofuran Derivatives Note: This table presents typical data for related benzofuran structures as specific experimental data for N-cyclopentyl-1-benzofuran-2-carboxamide is not available.
| Parameter | Method/Basis Set | Calculated Value | Experimental Value | Reference |
| C7-O1 Bond Length (Å) | B3LYP/6-31G(d,p) | 1.375 | 1.373 | researchgate.net |
| C2-C3 Bond Length (Å) | B3LYP/6-31G(d,p) | 1.352 | 1.349 | researchgate.net |
| C8-C9 Bond Angle (°) | B3LYP/6-31G(d,p) | 106.5 | 106.7 | researchgate.net |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. jetir.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and polarizability. jetir.org
For benzofuran derivatives, FMO analysis helps to predict which parts of the molecule are most likely to participate in chemical reactions. researchgate.netjetir.org The distribution of HOMO and LUMO across the molecule highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, respectively. From these energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature. researchgate.net
Table 2: Calculated FMO Energies and Reactivity Descriptors for 1-Benzofuran-2-carboxylic Acid Data from a related compound used for illustrative purposes.
| Parameter | Symbol | Value (eV) | Reference |
| HOMO Energy | EHOMO | -6.367 | researchgate.net |
| LUMO Energy | ELUMO | -1.632 | researchgate.net |
| Energy Gap | ΔE | 4.735 | researchgate.net |
| Ionization Potential | I | 6.367 | researchgate.net |
| Electron Affinity | A | 1.632 | researchgate.net |
| Global Hardness | η | 2.367 | researchgate.net |
| Electrophilicity Index | ω | 3.374 | researchgate.net |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attack. rsc.orgmdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate electrostatic potential. chemrxiv.org Red regions signify negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas), indicating sites for nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. mdpi.com
In the context of benzofuran-2-carboxamide (B1298429) structures, MEP analysis reveals that the most negative potential is typically concentrated around the oxygen atoms of the furan (B31954) ring and the carbonyl group of the carboxamide moiety. researchgate.netresearchgate.net These sites are therefore identified as the primary centers for electrophilic interactions, such as hydrogen bonding. Conversely, the hydrogen atoms, particularly the N-H proton of the amide group, exhibit positive potential, marking them as sites for nucleophilic interactions. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as how a molecule might bind to a biological target. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comresearchgate.net This approach is instrumental in drug discovery for predicting the activity of novel molecules and optimizing lead compounds. mdpi.com
QSAR models can be developed in two primary forms: 2D-QSAR and 3D-QSAR.
2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure of the molecules. nih.gov These descriptors can include parameters like molecular weight, logP (lipophilicity), molar refractivity, and various electronic and topological indices. nih.govresearchgate.net For a series of benzofuran derivatives, multiple linear regression (MLR) is a common technique used to build a linear equation that predicts activity based on these descriptors. nih.govresearchgate.net Such models have been successfully applied to study the inhibitory activity of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles, identifying key properties that govern their biological function. nih.gov
3D-QSAR models provide a more detailed picture by considering the three-dimensional properties of molecules. nih.govmdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods require the alignment of a set of molecules and calculate their steric and electrostatic fields. The resulting models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. mdpi.com For example, a 3D-QSAR study might reveal that adding a bulky, electropositive group at a specific position on the cyclopentyl ring of this compound could enhance its binding affinity to a target protein.
The statistical quality of both 2D and 3D QSAR models is rigorously validated using metrics such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²), ensuring the model's predictive power. mdpi.comresearchgate.net
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com
For a series of active benzofuran-2-carboxamide analogues, a pharmacophore model can be generated by superimposing the low-energy conformations of several highly active compounds and identifying the common chemical features. mdpi.com The carboxamide group, for instance, often serves as a crucial molecular anchor, providing key hydrogen bond donor and acceptor sites for binding to a receptor. mdpi.com Once a reliable pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases for new, structurally diverse molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. This ligand-based drug design approach is highly effective when the 3D structure of the biological target is unknown. mdpi.com
Molecular Docking and Ligand-Protein Interaction Simulations
Prediction of Binding Modes and Affinities with Biological Targets
There is no available research that predicts the binding modes and affinities of this compound with any specific biological targets. Molecular docking studies, which are essential for such predictions, have not been published for this particular compound.
Elucidation of Key Intermolecular Interactions
Without molecular docking studies, the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and potential protein targets have not been elucidated.
In Silico Screening and Virtual Library Design for Novel Analogues
Computer-Aided Drug Design (CADD) Strategies
There are no documented instances of this compound being used as a lead compound or scaffold in computer-aided drug design (CADD) strategies for the development of novel analogues.
Polypharmacological Approaches for Target Identification
The potential for this compound to interact with multiple biological targets, a concept explored through polypharmacological approaches, has not been investigated in any published computational studies.
Exploration of Potential Biological Activities and Therapeutic Research Applications
Antimalarial Research Potential of Benzofuran-2-carboxamides
Malaria remains a significant global health issue, with the rapid development of resistance to current antimalarials necessitating the discovery of new agents with novel mechanisms of action. nih.gov The benzofuran-2-carboxamide (B1298429) scaffold has emerged as a promising area of investigation in this field.
Research has demonstrated that the benzofuran-2-yl amide portion is crucial for in vitro efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov In studies involving N2-acyl tetrahydro-β-carboline derivatives, compounds featuring a benzofuran-2-yl amide moiety showed significant antimalarial activity. nih.gov
One particular study highlighted a racemic compound, (±)-3b (GNF-Pf-5009), which contains this key functional group. This compound demonstrated an EC₅₀ (half-maximal effective concentration) of less than 300 nM against the Dd2 strain of P. falciparum, which is known to be resistant to chloroquine, pyrimethamine, and mefloquine. nih.gov Further investigation into its enantiomers revealed the pharmacological superiority of the (R)-enantiomer, (R)-3b. nih.gov The essential nature of the benzofuran-2-yl amide was underscored by the finding that isosteric replacement of the benzofuran (B130515) moiety with other groups, such as substituted indoles, benzimidazoles, or benzoxazoles, resulted in compounds with significantly lower efficacy, with EC₅₀ values ranging from 770 to 2,500 nM. nih.gov
| Compound | Description | EC₅₀ (nM) |
|---|---|---|
| (±)-3b | Racemic compound with benzofuran-2-yl amide moiety | <300 |
| (R)-3n–4n | 5″-Cl-substituted indole (B1671886) isosteres | 770 - 2,500 |
| (R)-4o | 5″-Br-substituted benzimidazole isostere | 770 - 2,500 |
| (R)-4p | 5″-Br-substituted benzoxazole (B165842) isostere | 770 - 2,500 |
The mechanism of action for many antimalarial compounds involves the selective inhibition of enzymes essential for the parasite's survival. While the precise enzyme target for many benzofuran-2-carboxamides is still under investigation, research on related compounds provides valuable insights.
For instance, the tetrahydro-β-carboline scaffold, often combined with the benzofuran-2-carboxamide moiety, has been linked to the inhibition of key parasite enzymes such as IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase) and PfATP4 (the principal plasma membrane Na+-ATPase of P. falciparum). nih.gov Other classes of carboxamides have been found to target the parasite's cytochrome b, a component of the mitochondrial electron transport chain. nih.gov Additionally, some benzofuranone derivatives, which share a structural relationship, are believed to exert their antimalarial effect by inhibiting β-hematin formation, a crucial process for detoxifying heme released from hemoglobin digestion by the parasite. nih.gov Computational studies have also explored the potential for selective inhibition of other parasite enzymes, such as triosephosphate isomerase, a key enzyme in the glycolytic pathway. cwu.edu These findings suggest that benzofuran-2-carboxamides may act on one or more of these essential parasitic pathways.
Antimicrobial and Antifungal Research Applications
The benzofuran core is present in numerous compounds with demonstrated antimicrobial and antifungal properties. mdpi.comnih.gov This has prompted research into derivatives like N-cyclopentyl-1-benzofuran-2-carboxamide for their potential as novel therapeutic agents against a range of pathogenic microorganisms.
Histoplasma capsulatum : This dimorphic fungus is the causative agent of histoplasmosis, a systemic mycosis prevalent in certain regions. nih.govnih.gov While direct studies on this compound against H. capsulatum are limited, the broader class of benzofuran derivatives has been investigated for antifungal properties. The development of new antifungals is critical due to the adverse effects and resistance associated with current treatments. mdpi.com
Cryptococcus neoformans : This encapsulated yeast is a major cause of fungal meningitis, particularly in immunocompromised individuals. nih.govpreprints.org Studies on various benzofuran derivatives have shown that certain structural features are important for antifungal activity against C. neoformans. nih.gov Research into related compounds has identified potential mechanisms, such as the mobilization of intracellular calcium, which may contribute to fungicidal activity. nih.gov
Fusarium oxysporum : This species is a significant plant pathogen responsible for vascular wilt in numerous crops and can also cause infections in humans. nih.gov Research has shown that certain benzofuran derivatives exhibit potent antifungal effects against F. oxysporum. For example, one study identified a benzofuran compound that showed a minimum inhibitory concentration (MIC) value of 12.5 μg/mL against this pathogen. mdpi.com
The carboxamide functional group is a crucial component in many molecules with antibacterial properties, as the carboxamide bond is a fundamental building block of proteins. mdpi.com Research into benzofuran derivatives has revealed potential antibacterial applications.
In one study, a benzofuran derivative demonstrated moderate antibacterial activity against several significant pathogens, including Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with MIC values of 12.5 μg/mL, 25 μg/mL, and 12.5 μg/mL, respectively. mdpi.com Another investigation into a series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives found that one compound was particularly active against S. aureus. researchgate.net Structure-activity relationship studies suggest that features such as lipophilicity and the ability to engage in electrostatic interactions with bacterial membranes can enhance the antibacterial efficacy of these compounds. mdpi.com
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Salmonella typhimurium | 12.5 |
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Anticancer and Antitumor Research Prospects
The benzofuran scaffold is a key structural element in many natural and synthetic compounds that exhibit anticancer properties. researchgate.netnih.gov Consequently, benzofuran-2-carboxamide derivatives have become an area of focus for the development of new antitumor agents. nih.gov
A 2023 review highlighted the significant potential of this class of compounds. nih.gov For example, a specific benzofuran-2-carboxamide derivative, compound 50g, demonstrated high antiproliferative potency against a panel of human cancer cell lines. nih.gov The IC₅₀ (half-maximal inhibitory concentration) values were notably low, indicating strong cytotoxic effects against the tumor cells. nih.gov
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| A549 (Lung) | 0.57 |
| HeLa (Cervical) | 0.73 |
| HCT-116 (Colon) | 0.87 |
| HepG2 (Liver) | 5.74 |
Mechanistic studies revealed that this compound acts by diminishing tubulin polymerization. nih.gov This disruption of the cellular cytoskeleton leads to the malformation of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) in the cancer cells. nih.gov Such findings underscore the potential of benzofuran-2-carboxamides as a promising scaffold for the development of novel anticancer therapeutics. nih.govmdpi.com
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound This compound to generate the detailed article as outlined in your request.
The provided search results contain extensive information on the biological activities of the broader class of benzofuran-2-carboxamide derivatives. This research indicates that various compounds with this core structure have been investigated for their potential therapeutic applications, demonstrating activities such as:
Anticancer effects: Inhibition of cancer cell growth and proliferation in various cell lines (e.g., HCT116, HeLa, HepG2, MCF-7) through mechanisms like NF-κB and tubulin polymerization inhibition. nih.govresearchgate.netnih.govnih.govnih.govbiointerfaceresearch.com
Anti-inflammatory properties: Reduction of inflammatory mediators such as nitric oxide (NO) and inhibition of pathways like MAPK and NF-κB. nih.govmdpi.commdpi.com
Antiviral activity: Notably as inhibitors of HIV replication. rsc.orgnih.govnih.gov
Neuroprotective potential: Including antioxidant, anti-excitotoxic, and cholinesterase-inhibitory activities relevant to neurodegenerative disorders. nih.govnih.govscienceopen.commdpi.com
However, the studies detailing these findings focus on derivatives with different substituent groups on the amide nitrogen or the benzofuran ring. The specific data, such as IC50 values or detailed findings from in vitro models for This compound , were not present in the reviewed sources.
To maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing solely on this compound, it is not possible to extrapolate or substitute data from these related but distinct chemical entities. Therefore, the requested article cannot be generated at this time.
Future Directions and Emerging Research Avenues for N Cyclopentyl 1 Benzofuran 2 Carboxamide
Development of Advanced Synthetic Methodologies for Diversification
The exploration of the therapeutic potential of N-cyclopentyl-1-benzofuran-2-carboxamide is intrinsically linked to the ability to synthesize a diverse library of analogues. Future research will focus on developing more efficient, modular, and sustainable synthetic routes.
Recent advancements in C-H functionalization, for instance, offer a powerful tool for the late-stage modification of the benzofuran (B130515) core. nih.gov Methodologies such as palladium-catalyzed C-H arylation can be employed to introduce a wide range of substituents at various positions of the benzofuran ring, allowing for a systematic investigation of structure-activity relationships (SAR). nih.gov Furthermore, the development of one-pot, multi-component reactions will be crucial for accelerating the synthesis of novel derivatives. These advanced synthetic methods will not only facilitate the rapid generation of compound libraries but also enable the synthesis of more complex and structurally unique molecules that are inaccessible through traditional methods.
| Synthetic Strategy | Potential Application for this compound | Reference |
| C-H Arylation | Introduction of diverse aryl and heteroaryl groups at the C3 position. | nih.gov |
| Transamidation | Modification of the carboxamide moiety to explore different amide substituents. | nih.govchemrxiv.org |
| Cyclization Reactions | Construction of novel, highly functionalized benzofuran cores. | chemrxiv.org |
Integration of Omics Technologies for Comprehensive Biological Profiling
To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. nih.gov These high-throughput approaches provide a global snapshot of molecular changes within a biological system in response to a chemical compound. nih.gov
Genomics and Transcriptomics: These technologies can identify genes and pathways that are modulated by this compound, offering insights into its mechanism of action.
Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can help to identify direct protein targets of the compound.
Metabolomics: This approach can reveal alterations in metabolic pathways, providing a functional readout of the compound's cellular effects.
By combining these omics datasets, researchers can construct a comprehensive biological profile of this compound, leading to a more informed hypothesis about its therapeutic potential and potential off-target effects. nih.gov
Exploration of Novel and Undiscovered Biological Targets
The benzofuran scaffold is known to interact with a wide array of biological targets, exhibiting activities such as antimicrobial, anticancer, neuroprotective, and anti-inflammatory properties. frontiersin.orgnih.govnih.gov This inherent promiscuity suggests that this compound may have novel and as-yet-undiscovered biological targets.
Future research should employ a combination of computational and experimental approaches to identify these targets. Phenotypic screening in various disease models can reveal unexpected therapeutic activities. Subsequent target deconvolution can be achieved through techniques such as chemical proteomics and genetic screening. The discovery of novel targets for this compound could open up new avenues for the treatment of a wide range of diseases. For instance, some benzofuran-2-carboxamides have shown potential as antimalarial agents. nih.gov
Design and Synthesis of Multi-Target Directed Ligands
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.gov The "one-target, one-drug" paradigm has often proven insufficient for treating such multifactorial diseases. nih.gov The design of multi-target directed ligands (MTDLs), single molecules that can modulate multiple targets simultaneously, has emerged as a promising therapeutic strategy. nih.govnih.gov
The this compound scaffold can serve as an excellent starting point for the design of MTDLs. frontiersin.org By incorporating pharmacophoric features of known ligands for other relevant targets, it is possible to create hybrid molecules with a desired multi-target profile. For example, in the context of Alzheimer's disease, one could envision a molecule that combines the neuroprotective properties of a benzofuran derivative with the acetylcholinesterase inhibitory activity of another pharmacophore. frontiersin.orgmdpi.com
| MTDL Design Strategy | Application to this compound |
| Pharmacophore Hybridization | Combining the benzofuran scaffold with known pharmacophores for other targets. |
| Fragment-Based Linking | Linking a benzofuran-based fragment to a fragment that binds to a second target. |
| Privileged Scaffold Fusion | Fusing the benzofuran ring system with another privileged scaffold. |
Application of Artificial Intelligence and Machine Learning in Compound Optimization and Target Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govmdpi.com These computational tools can be applied to various stages of the research and development pipeline for this compound.
Compound Optimization: Generative AI models can design novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. arxiv.orgnih.gov These models can learn from existing SAR data to propose new chemical structures with a high probability of success.
Target Prediction: AI algorithms can analyze the chemical structure of this compound and predict its likely biological targets based on large databases of known drug-target interactions. researchgate.net This can help to prioritize experimental validation and uncover novel mechanisms of action.
Pharmacokinetic and Toxicity Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, allowing for the early identification of compounds with unfavorable profiles. mdpi.com
The synergy between AI and traditional experimental approaches will undoubtedly accelerate the development of this compound and its analogues into potential therapeutic agents. researchgate.net
Q & A
Q. What are the recommended synthetic routes for N-cyclopentyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
A two-step approach is typically employed: (1) C–H arylation to construct the benzofuran core, followed by (2) transamidation to introduce the cyclopentylcarboxamide group . Optimization involves adjusting catalyst loading (e.g., Pd-based catalysts), temperature (80–120°C), and solvent polarity (DMF or THF). For transamidation, stoichiometric control of the cyclopentylamine and activation reagents (e.g., HATU or EDC) is critical to minimize byproducts .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm regioselectivity of the benzofuran core (e.g., NMR coupling patterns for aromatic protons) and cyclopentyl integration.
- HPLC-MS : Assess purity (>95%) and molecular ion verification ( ~271.3 g/mol for ) .
- FT-IR : Identify carbonyl stretches (~1660–1680 cm) and amide N–H bending (~1540 cm) .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
Perform accelerated degradation studies :
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via HPLC .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or supramolecular packing?
Use SHELXL for small-molecule refinement and ORTEP-III for graphical representation of thermal ellipsoids. Key steps:
- Data collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Structure solution : Direct methods (SHELXS) or charge-flipping algorithms (SHELXD) for phase determination .
- Validation : Check R-factors (<5%) and residual electron density maps for disordered regions .
Q. What strategies address contradictions in biological activity data (e.g., inconsistent IC values across studies)?
- Assay standardization : Normalize cell viability protocols (e.g., MTT vs. resazurin assays).
- Solubility controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Dose-response validation : Repeat experiments with freshly prepared stock solutions to rule out compound degradation .
Q. How do structural modifications (e.g., substituents on the benzofuran ring) influence pharmacological activity?
Conduct structure-activity relationship (SAR) studies :
- Electron-withdrawing groups (e.g., -NO): Enhance metabolic stability but may reduce solubility.
- Bulkier substituents (e.g., cyclopentyl vs. cyclohexyl): Impact target binding affinity due to steric hindrance .
- Table : Comparison of substituent effects on IC (hypothetical data):
| Substituent | IC (μM) | LogP |
|---|---|---|
| -H | 12.5 | 2.1 |
| -Cl | 8.2 | 2.8 |
| -OCH | 15.7 | 1.9 |
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs).
- MD simulations : GROMACS or AMBER for assessing binding stability (≥100 ns trajectories) .
- Pharmacophore mapping : Identify critical hydrogen-bonding (amide group) and hydrophobic (cyclopentyl) features .
Methodological Considerations
Q. How should researchers design experiments to investigate the compound’s mechanism of action?
- In vitro assays : Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based substrates.
- Western blotting : Validate downstream signaling pathway modulation (e.g., phosphorylation status) .
- Mutagenesis studies : Identify key residues in the target protein’s active site via alanine scanning .
Q. What statistical approaches are recommended for analyzing contradictory data in SAR studies?
- Multivariate analysis : Principal component analysis (PCA) to cluster compounds by activity and physicochemical properties.
- Bayesian modeling : Quantify uncertainty in IC measurements and prioritize compounds for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
